2-Amino-4-phenylpyridine
Overview
Description
2-Amino-4-phenylpyridine is a compound with the molecular formula C11H10N2. It has a molecular weight of 170.21 g/mol . The IUPAC name for this compound is 4-phenylpyridin-2-amine .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-phenylpyridine includes a pyridine ring attached to a phenyl group at the 4-position and an amino group at the 2-position . The InChIKey for this compound is BAOIJCGWLQNKOE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Amino-4-phenylpyridine has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 38.9 Ų . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 170.084398327 g/mol .Scientific Research Applications
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Nonlinear Optics
- Field : Materials Science
- Application : 2-Amino-4-phenylpyridine is used in the synthesis of organic nonlinear optical (NLO) single crystals . These crystals are grown by the slow solvent evaporation (SSE) method .
- Method : The compound is studied using X-ray diffraction (XRD), vibration spectral (FTIR, RAMAN & NMR) analysis, and density functional theory (DFT) at the 6311++G (d,p) level of theory . The thermal characteristics of the crystal are analyzed using thermogravimetry (TG) and differential thermal analysis (DTA) .
- Results : The second order hyperpolarizability of the crystal was analyzed theoretically .
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Opto-Electronics and Electronic Displays
- Field : Materials Science
- Application : 2-Amino-4-phenylpyridine is used in the growth of crystals for use in opto-electronics and electronic displays .
- Method : The crystals are grown by the traditional slow evaporation solution growth method . Single XRD data reveal that the crystalline specimen is monoclinic in nature .
- Results : The optical study represents the UV cut-off wavelength as 255 nm; after 320 nm, the absorbance value is nearly nullified and is the expected property for good non-linear optical (NLO) specimen .
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Pesticide Development
- Field : Agriculture
- Application : 2-Amino-4-phenylpyridine derivatives are being developed as new heterocyclic compounds with high insecticidal activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
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Synthesis of Pyridinium Salts
- Field : Organic Chemistry
- Application : 2-Amino-4-phenylpyridine can be used in the synthesis of structurally diverse pyridinium salts . These salts are found in many natural products and bioactive pharmaceuticals .
- Method : The specific methods of synthesis were not detailed in the source .
- Results : Pyridinium salts have played an intriguing role in a wide range of research topics .
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Reductive Hydroxymethylation
- Field : Organic Chemistry
- Application : 2-Amino-4-phenylpyridine is used in the single point activation of pyridines, enabling reductive hydroxymethylation .
- Method : The single point activation of pyridines, using an electron-deficient benzyl group, facilitates the ruthenium-catalysed dearomative functionalisation of a range of electronically diverse pyridine derivatives .
- Results : This transformation delivers hydroxymethylated piperidines in good yields, allowing rapid access to medicinally relevant small heterocycles .
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Pharmaceutical Synthesis
- Field : Pharmaceutical Chemistry
- Application : 2-Amino-4-phenylpyridine is used in the synthesis of biologically and pharmaceutically important compounds .
- Method : The specific methods of synthesis were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Synthesis of 2-Thio-Containing Pyrimidines
- Field : Organic Chemistry
- Application : 2-Amino-4-phenylpyridine can be used in the synthesis of 2-thio-containing pyrimidines and their condensed analogs . These compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
- Method : The synthesis methods are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .
- Results : The results or outcomes obtained were not detailed in the source .
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Synthesis of Biologically Active Quinoline
- Field : Organic Chemistry
- Application : 2-Amino-4-phenylpyridine can be used in the synthesis of biologically and pharmaceutically active quinoline and its analogues . Quinoline is an essential segment of both natural and synthetic compounds .
- Method : The specific methods of synthesis were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Synthesis of p38α MAP Kinase Inhibitors
properties
IUPAC Name |
4-phenylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOIJCGWLQNKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069430 | |
Record name | 2-Amino-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-phenylpyridine | |
CAS RN |
60781-83-1 | |
Record name | 4-Phenyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60781-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine, 4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060781831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridinamine, 4-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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